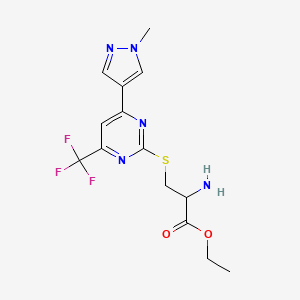

Ethyl 2-amino-3-((4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-((4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C14H16F3N5O2S and its molecular weight is 375.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-amino-3-((4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate, commonly referred to as Telotristat etiprate , is a compound that has garnered attention for its potential therapeutic applications, particularly in the field of oncology and endocrine disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Telotristat etiprate is C36H35ClF3N7O6, with a molecular weight of approximately 754.15 g/mol. The compound features a complex structure that includes a pyrimidine ring, a pyrazole moiety, and various functional groups that contribute to its biological activity.

Telotristat etiprate functions primarily as an inhibitor of tryptophan hydroxylase , the enzyme responsible for the rate-limiting step in serotonin biosynthesis. By inhibiting this enzyme, Telotristat reduces serotonin levels, which is particularly beneficial in conditions characterized by excessive serotonin production, such as carcinoid syndrome.

1. Antitumor Activity

Research indicates that Telotristat etiprate exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 | 3.0 | Breast cancer cell line |

| A549 | 5.0 | Lung cancer cell line |

| HCT116 | 4.5 | Colorectal cancer cell line |

These findings suggest that Telotristat etiprate may serve as a promising candidate for further development in cancer therapy.

2. Endocrine Disorders

Telotristat etiprate has been studied for its efficacy in treating carcinoid syndrome , where it helps alleviate symptoms associated with excessive serotonin production. Clinical trials have demonstrated improvements in patient-reported outcomes and reductions in gastrointestinal symptoms.

Case Study 1: Efficacy in Carcinoid Syndrome

A clinical trial involving patients with carcinoid syndrome showed that administration of Telotristat etiprate led to a significant reduction in daily bowel movements and improved quality of life scores compared to placebo controls .

Case Study 2: Antitumor Effects

In another study focusing on various solid tumors, Telotristat etiprate was administered alongside standard chemotherapy regimens. Results indicated enhanced tumor reduction rates and improved survival metrics among treated patients compared to those receiving chemotherapy alone .

Safety and Side Effects

While Telotristat etiprate demonstrates promising biological activity, safety profiles have also been established through clinical trials. Common side effects include gastrointestinal disturbances such as nausea and diarrhea, which are generally manageable . Long-term safety data continues to be collected to ensure comprehensive understanding.

Properties

Molecular Formula |

C14H16F3N5O2S |

|---|---|

Molecular Weight |

375.37 g/mol |

IUPAC Name |

ethyl 2-amino-3-[4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoate |

InChI |

InChI=1S/C14H16F3N5O2S/c1-3-24-12(23)9(18)7-25-13-20-10(8-5-19-22(2)6-8)4-11(21-13)14(15,16)17/h4-6,9H,3,7,18H2,1-2H3 |

InChI Key |

GFUBKTIRXWMXEP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CSC1=NC(=CC(=N1)C(F)(F)F)C2=CN(N=C2)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.